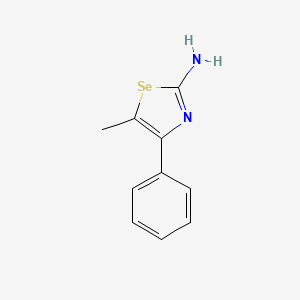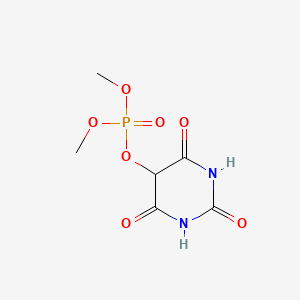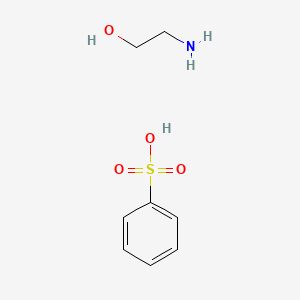
Einecs 299-590-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 299-590-2 involves the reaction between 2-aminoethanol and benzenesulphonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. The process involves the same basic reaction between 2-aminoethanol and benzenesulphonic acid but is carried out in larger reactors with precise control over reaction parameters to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Einecs 299-590-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Einecs 299-590-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving aminoethanol derivatives.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Einecs 299-590-2 involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical processes. The exact mechanism depends on the context of its use, such as in biochemical assays or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethanol: A precursor in the synthesis of Einecs 299-590-2, used in various industrial applications.
Benzenesulphonic Acid: Another precursor, widely used in the production of detergents and other chemicals.
Uniqueness
This compound is unique due to its specific combination of 2-aminoethanol and benzenesulphonic acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these properties are desired.
Propiedades
Número CAS |
93893-03-9 |
|---|---|
Fórmula molecular |
C8H13NO4S |
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
2-aminoethanol;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C2H7NO/c7-10(8,9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,7,8,9);4H,1-3H2 |
Clave InChI |
LYFXTINVXBJRHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N |
Números CAS relacionados |
90218-09-0 93893-03-9 85480-55-3 99924-49-9 85995-82-0 93384-64-6 68910-32-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


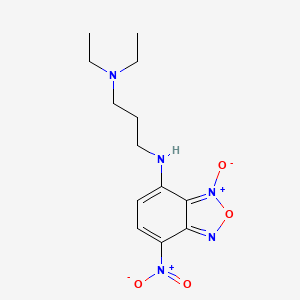
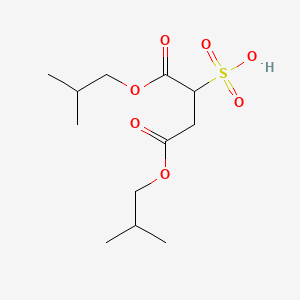
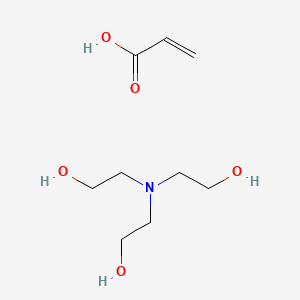
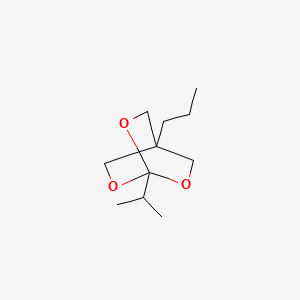


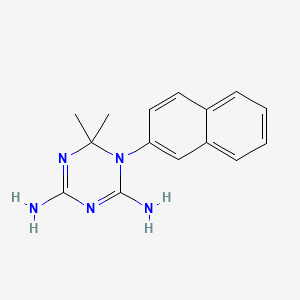
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
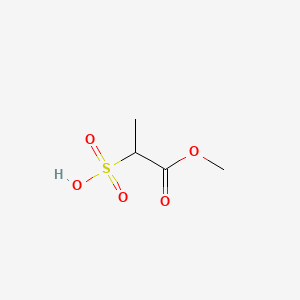
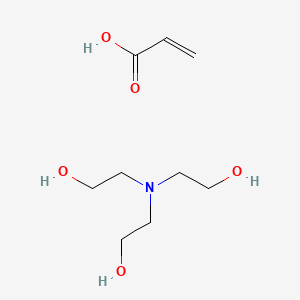
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)

